4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with appropriate reagents to form the desired product. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime, which is then used as a starting material for further reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce reduced forms of the pyrazole ring.
Scientific Research Applications
4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring and has similar energetic properties.
(4-methyl-1,2,5-oxadiazol-3-yl)methylamine: Another compound with the oxadiazole ring, used in various synthetic applications.
Uniqueness
4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties. Its stability and potential for various applications make it a compound of significant interest in research and industry.
Properties
Molecular Formula |
C8H11N5O |
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Molecular Weight |
193.21 g/mol |
IUPAC Name |
4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H11N5O/c1-5-3-13(10-8(5)9)4-7-6(2)11-14-12-7/h3H,4H2,1-2H3,(H2,9,10) |
InChI Key |
FNGMQOHIWJXOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=NON=C2C |
Origin of Product |
United States |
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